molecular formula C12H15Cl2N B1436988 (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1175018-80-0

(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1436988
CAS No.: 1175018-80-0
M. Wt: 244.16 g/mol
InChI Key: XSGWVDYIYJOVCZ-ZDFSRXSCSA-N
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Description

(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a synthetic organic compound characterized by the presence of a chloroallyl group attached to an indene amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-amine.

    Chloroallylation: The 2,3-dihydro-1H-inden-1-amine is then reacted with 3-chloropropene under specific conditions to introduce the chloroallyl group. This step often requires a catalyst such as palladium or a base like sodium hydride to facilitate the reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the chloroallylation reaction under controlled temperature and pressure conditions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloroallyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of azido derivatives or other substituted products.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It may serve as a building block for the synthesis of polymers with specific properties.

Biology:

    Enzyme Inhibition: The compound has potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting neurological conditions.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, potentially affecting neurotransmitter release or uptake.

Comparison with Similar Compounds

    (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine: The free base form without the hydrochloride.

    (R,Z)-N-(3-Bromoallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride: A similar compound with a bromo group instead of a chloro group.

Uniqueness:

    Chloroallyl Group: The presence of the chloroallyl group provides unique reactivity and potential biological activity compared to other halogenated derivatives.

    Hydrochloride Salt: The hydrochloride form enhances the compound’s solubility and stability, making it more suitable for certain applications.

This detailed overview provides a comprehensive understanding of (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN.ClH/c13-8-3-9-14-12-7-6-10-4-1-2-5-11(10)12;/h1-5,8,12,14H,6-7,9H2;1H/b8-3-;/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGWVDYIYJOVCZ-ZDFSRXSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NCC=CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1NC/C=C\Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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